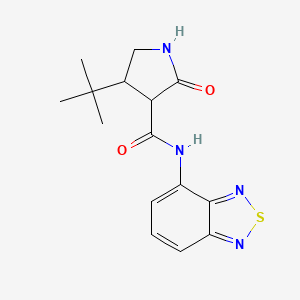
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a benzothiadiazole core, which is a type of heterocyclic compound . This core is attached to a tert-butyl group and a 2-oxopyrrolidine-3-carboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiadiazole core would likely contribute to the compound’s aromaticity and stability . The tert-butyl group is a bulky alkyl group that could influence the compound’s physical properties and reactivity. The 2-oxopyrrolidine-3-carboxamide group contains a carbonyl group and an amide group, which could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiadiazole core might participate in electrophilic substitution reactions. The carbonyl group in the 2-oxopyrrolidine-3-carboxamide part could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiadiazole core could contribute to its aromaticity and stability. The tert-butyl group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Predicted Biological Activity
A study by Kharchenko et al. (2008) describes a one-pot condensation process to synthesize novel bicyclic systems, including analogs of the specified compound. These systems were analyzed for their biological activity predictions, suggesting potential for diverse applications in medicinal chemistry and drug design (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including structures related to benzothiadiazole, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This indicates the potential use of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Diuretic Activity
A study by Yar and Ansari (2009) synthesized a series of compounds related to benzothiadiazole, evaluating their in vivo diuretic activity. Among them, specific derivatives demonstrated promising diuretic properties, highlighting their potential in treating conditions requiring diuresis (Yar & Ansari, 2009).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Borzilleri et al. (2006) discovered that substituted benzamides, structurally related to the specified compound, act as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). These findings could be significant for the development of new cancer therapies, particularly in inhibiting tumor angiogenesis (Borzilleri et al., 2006).
Electrochemical C–H Thiolation
Qian et al. (2017) reported on a metal- and reagent-free method for the synthesis of benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation. This innovative approach offers a greener and more efficient pathway for synthesizing benzothiazole derivatives, potentially useful in pharmaceuticals and organic materials (Qian, Li, Song, & Xu, 2017).
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-15(2,3)8-7-16-13(20)11(8)14(21)17-9-5-4-6-10-12(9)19-22-18-10/h4-6,8,11H,7H2,1-3H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAPZXFHJINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

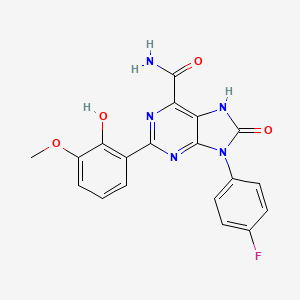
![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)
![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)
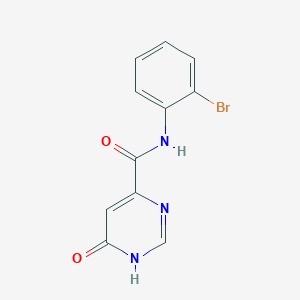
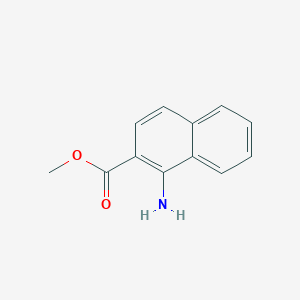
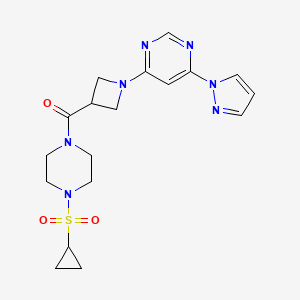
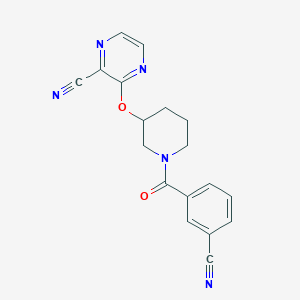
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)
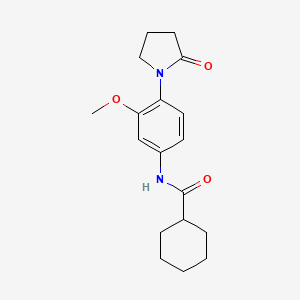
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)
